N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
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Overview
Description
N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide is a synthetic organic compound that belongs to the class of piperidine derivatives This compound is characterized by the presence of a benzodioxole moiety, a chlorobenzyl group, and a sulfonyl piperidine carboxamide structure
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorobenzyl)sulfonyl]piperidine-4-carboxamide typically involves multiple steps:
Formation of the Benzodioxole Moiety: This can be achieved through the reaction of catechol with formaldehyde under acidic conditions to form 1,3-benzodioxole.
Sulfonylation: The sulfonyl group can be introduced by reacting the intermediate with a sulfonyl chloride in the presence of a base.
Piperidine Carboxamide Formation: The final step involves the coupling of the piperidine derivative with the carboxamide group using standard peptide coupling reagents such as EDCI or DCC.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity. This could include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the benzodioxole moiety.
Reduction: Reduction reactions could target the sulfonyl group, converting it to a sulfide.
Substitution: The chlorobenzyl group is susceptible to nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) can be used.
Substitution: Nucleophiles like amines or thiols can be employed under basic conditions.
Major Products
Oxidation: Oxidized derivatives of the benzodioxole moiety.
Reduction: Reduced forms of the sulfonyl group.
Substitution: Substituted derivatives at the chlorobenzyl position.
Scientific Research Applications
Chemistry: As a building block for the synthesis of more complex molecules.
Biology: As a probe to study biological pathways and interactions.
Medicine: Potential therapeutic applications, particularly in the development of drugs targeting specific receptors or enzymes.
Industry: Use in the synthesis of specialty chemicals and materials.
Mechanism of Action
The mechanism of action of this compound would depend on its specific interactions with molecular targets. Typically, such compounds may act by binding to receptors or enzymes, modulating their activity. The benzodioxole and piperidine moieties are often involved in interactions with biological macromolecules, influencing signaling pathways and cellular responses.
Comparison with Similar Compounds
Similar Compounds
- N-(1,3-benzodioxol-5-ylmethyl)-1-[(4-chlorobenzyl)sulfonyl]piperidine-4-carboxamide
- N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-fluorobenzyl)sulfonyl]piperidine-4-carboxamide
Uniqueness
The unique combination of the benzodioxole moiety, chlorobenzyl group, and sulfonyl piperidine carboxamide structure distinguishes this compound from its analogs. This specific arrangement may confer unique biological activity and specificity for certain molecular targets.
Properties
Molecular Formula |
C21H23ClN2O5S |
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Molecular Weight |
450.9 g/mol |
IUPAC Name |
N-(1,3-benzodioxol-5-ylmethyl)-1-[(3-chlorophenyl)methylsulfonyl]piperidine-4-carboxamide |
InChI |
InChI=1S/C21H23ClN2O5S/c22-18-3-1-2-16(10-18)13-30(26,27)24-8-6-17(7-9-24)21(25)23-12-15-4-5-19-20(11-15)29-14-28-19/h1-5,10-11,17H,6-9,12-14H2,(H,23,25) |
InChI Key |
MJLJHISSTZUSCS-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCC1C(=O)NCC2=CC3=C(C=C2)OCO3)S(=O)(=O)CC4=CC(=CC=C4)Cl |
Origin of Product |
United States |
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